molecular formula C40H52N10Na4O17 B1139358 Pemetrexed disodium hemipentahydrate CAS No. 357166-30-4

Pemetrexed disodium hemipentahydrate

カタログ番号: B1139358
CAS番号: 357166-30-4
分子量: 1036.9 g/mol
InChIキー: MNDQQGBMLGJNME-WKUCUCPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路および反応条件: ペメトレキセド二ナトリウムの調製には、いくつかの工程が含まれ、主要な中間体の合成から始まります。 ある方法は、4-[2-(2-アミノ-4,7-ジヒドロ-4-オキソ-3H-ピロロ[2,3-d]ピリミジン-5-イル)エチル]安息香酸を酢酸と無水酢酸中でアシル化する工程を含みます 。 その後、中間体を処理して最終生成物を得ます。

工業的製造方法: ペメトレキセド二ナトリウムの工業的製造には、安定なアモルファス形態およびヘミペンタ水和物の形態の調製が含まれます。 このプロセスには、ペメトレキセド二酸を水酸化ナトリウムに溶解し、pHを調整し、エタノールを加える工程が含まれます 。 得られた生成物は、その後、精製および結晶化されて所望の形態が得られます。

化学反応の分析

反応の種類: ペメトレキセド二ナトリウムは、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: 過酸化水素などの酸化剤の使用を含みます。

    還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

    置換: 塩基性条件下でハロアルカンなどの試薬を使用します。

主な生成物: これらの反応から生成される主な生成物には、ペメトレキセドのさまざまな誘導体があり、多くの場合、その薬理学的特性を研究するために使用されます .

4. 科学研究への応用

ペメトレキセド二ナトリウムは、幅広い科学研究への応用があります。

科学的研究の応用

Clinical Applications

Pemetrexed is indicated for the treatment of:

  • Malignant Pleural Mesothelioma :
    • Administered in combination with cisplatin as a first-line treatment for patients with unresectable disease .
    • Clinical trials have shown improved survival rates and response rates compared to other standard therapies.
  • Non-Small Cell Lung Cancer :
    • Used as a first-line treatment in combination with cisplatin for advanced or metastatic cases .
    • Approved for maintenance therapy following platinum-based chemotherapy.

Table 1: Indications and Dosing Information

IndicationTreatment RegimenDosage
Malignant Pleural MesotheliomaPemetrexed + Cisplatin500 mg/m² IV on Day 1 of each 21-day cycle
Non-Small Cell Lung CancerPemetrexed + Cisplatin500 mg/m² IV on Day 1 of each 21-day cycle
Maintenance TherapyPemetrexed Monotherapy500 mg/m² IV on Day 1 of each 21-day cycle

Table 2: Clinical Trial Outcomes

Study TypePatient PopulationResponse Rate (%)Median Survival (months)
Phase II StudyNSCLC (Stage IIIB/IV)45.8%8.9
EMPHACIS TrialMesotheliomaImproved toxicity profileNot specified

Case Studies

  • Phase II Study on NSCLC :
    • A study involving 31 patients with advanced NSCLC demonstrated an overall response rate of 45.8%, with partial responses observed in several patients. The median survival was reported at 8.9 months, highlighting the efficacy of pemetrexed in this population .
  • EMPHACIS Trial :
    • This pivotal trial evaluated pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma. Results indicated a significant reduction in Grade 3/4 toxicities when patients received folic acid and vitamin B12 supplementation alongside pemetrexed, thereby improving the safety profile of the treatment regimen .

Safety and Toxicity Profile

Pemetrexed is generally well-tolerated; however, it is associated with specific toxicities:

  • Common adverse effects include nausea, vomiting, fatigue, and hematologic toxicities such as anemia and neutropenia.
  • Serious renal events have been reported, particularly in patients with pre-existing conditions that predispose them to renal impairment .

作用機序

ペメトレキセド二ナトリウムは、葉酸代謝とプリンおよびピリミジンの合成に関与するいくつかの重要な酵素を阻害することによって、その効果を発揮します。 これらの酵素には、チミジル酸シンターゼ、ジヒドロ葉酸レダクターゼ、グリシナミドリボヌクレオチドホルミル転移酵素が含まれます これらの酵素を阻害することで、ペメトレキセド二ナトリウムはDNAおよびRNA合成を阻害し、特に急速に分裂する癌細胞において細胞死を引き起こします .

類似化合物:

    メトトレキセート: 化学療法で使用される別の葉酸アナログです。

    ラルチトレキセド: 癌治療に使用されるチミジル酸シンターゼ阻害剤です。

    プララトレキセート: ペメトレキセド二ナトリウムに類似した葉酸アナログ代謝阻害剤です。

ユニークさ: ペメトレキセド二ナトリウムは、葉酸代謝に関与する複数の酵素を阻害する多目的アプローチによりユニークです。 この広範囲の活性は、さまざまな固形腫瘍に対して効果的です .

類似化合物との比較

    Methotrexate: Another folate analog used in chemotherapy.

    Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.

    Pralatrexate: A folate analog metabolic inhibitor similar to pemetrexed disodium.

Uniqueness: Pemetrexed disodium is unique due to its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors .

生物活性

Pemetrexed disodium hemipentahydrate, commonly referred to as pemetrexed, is a multi-targeted antifolate that has gained prominence in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its biological activity is primarily attributed to its mechanism as a folate analog that disrupts critical metabolic pathways necessary for nucleic acid synthesis.

Pemetrexed exerts its antineoplastic effects by inhibiting several key folate-dependent enzymes involved in the de novo synthesis of nucleotides:

  • Thymidylate Synthase (TS) : Essential for DNA synthesis.
  • Dihydrofolate Reductase (DHFR) : Important for the reduction of dihydrofolate to tetrahydrofolate, a cofactor in nucleotide synthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Involved in purine synthesis.
  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) : Also contributes to purine metabolism.

Upon entering the cell, pemetrexed is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase. These polyglutamated metabolites have an extended intracellular half-life, enhancing their inhibitory effects on TS and GARFT and thus prolonging the drug's action in malignant cells .

Pharmacokinetics and Transport Mechanisms

Pemetrexed is transported into cells via two primary mechanisms:

  • Reduced Folate Carrier (RFC) : A major transporter for folate and its analogs.
  • Membrane Folate Binding Protein : A secondary transport system that facilitates pemetrexed uptake.

The conversion to polyglutamate forms occurs more efficiently in tumor cells compared to normal cells, allowing for selective targeting of cancerous tissues .

Clinical Efficacy

Pemetrexed has demonstrated significant clinical activity across various cancer types. Notably:

  • Non-Small Cell Lung Cancer (NSCLC) : In clinical trials, pemetrexed has shown comparable efficacy to other chemotherapeutic agents like docetaxel. For instance, a Phase III trial indicated median survival times of 8.3 months for patients treated with pemetrexed versus 7.9 months for those receiving docetaxel .
  • Malignant Pleural Mesothelioma : The EMPHACIS trial revealed that patients receiving pemetrexed combined with cisplatin had a median survival advantage of 2.8 months compared to those treated with cisplatin alone .

Toxicity and Side Effects

While pemetrexed is generally well-tolerated, it is associated with specific toxicities, particularly myelosuppression. The most common side effects include:

  • Neutropenia
  • Anemia
  • Fatigue
  • Rash
  • Gastrointestinal disturbances

To mitigate these toxicities, supplementation with folic acid and vitamin B12 is recommended, which has been shown to reduce the incidence of severe hematologic adverse effects .

Case Studies and Research Findings

Several studies have focused on the biological activity and clinical outcomes associated with pemetrexed:

  • Study on Combination Therapy : A study combining pemetrexed with cisplatin showed improved overall survival rates and reduced symptomatic burden in patients with malignant pleural mesothelioma .
  • Polymorphic Forms : Research has indicated that different polymorphic forms of pemetrexed disodium can affect its stability and bioavailability. The hemipentahydrate form was found to transform into a more stable heptahydrate form under certain conditions .
  • Safety Profiles : Investigations into the safety profiles across different demographics have shown that pre-treatment with folic acid and vitamin B12 significantly lowers the risk of severe toxicities without compromising the therapeutic efficacy of pemetrexed .

Summary Table of Key Findings

Parameter Details
MechanismInhibition of TS, DHFR, GARFT
Transport MechanismsRFC and Membrane Folate Binding Protein
Clinical EfficacyMedian survival NSCLC: 8.3 months; Mesothelioma: 2.8 months advantage
Common ToxicitiesNeutropenia, anemia, fatigue
Mitigation StrategiesFolic acid and vitamin B12 supplementation

特性

CAS番号

357166-30-4

分子式

C40H52N10Na4O17

分子量

1036.9 g/mol

IUPAC名

tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;pentahydrate

InChI

InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/t2*13-;;;;;;;;;/m00........./s1

InChIキー

MNDQQGBMLGJNME-WKUCUCPSSA-N

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

異性体SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na]

正規SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na]

外観

Powder

同義語

LY-231514 Disodium Hydrate

製品の起源

United States
Customer
Q & A

Q1: What is the main difference between Pemetrexed disodium 2.5 hydrate and the anhydrous form of Pemetrexed disodium?

A1: The primary difference lies in their hygroscopicity. Research indicates that the anhydrous form of Pemetrexed disodium, specifically a novel polymorph described in the study, exhibits significantly improved hygroscopicity compared to the commercially available Pemetrexed disodium 2.5 hydrate. [] This means the anhydrous form is less likely to absorb moisture from the environment, which can be beneficial for storage and handling of the drug substance.

Q2: How does the bioavailability of the anhydrous Pemetrexed disodium formulation compare to the 2.5 hydrate form?

A2: The research suggests that pharmaceutical compositions containing the anhydrous form of Pemetrexed disodium demonstrate higher bioavailability compared to formulations containing Pemetrexed disodium 2.5 hydrate. [] While the exact mechanism for this improvement is not detailed in the abstract, it could be linked to the enhanced stability and solubility of the anhydrous form.

Q3: Are there any existing analytical methods for quantifying Pemetrexed disodium hemipentahydrate?

A3: Yes, there are validated RP-HPLC methods for the quantitative analysis of this compound. [] Although the specific details of the method aren't provided in the abstract, this highlights the availability of analytical techniques for accurate determination of drug content in formulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。